3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Description
3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core with an ethyl substituent at the 3-position. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-11-7-9(13-8(11)12)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGBVHPTFJYPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCNCC2)OC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1896915-28-8 | |
| Record name | 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound containing an ethyl group, an oxa group, and diazaspiro moieties. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spiro structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2), while nucleophilic substitution may use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is primarily investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Studies are ongoing to assess the efficacy of this compound against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that derivatives of spirocyclic compounds may possess anticancer properties. The unique structure of this compound could contribute to the development of novel anticancer agents.
Neuropharmacology
This compound is being explored for its effects on the central nervous system:
- Cognitive Enhancement : There is interest in the potential of this compound to enhance cognitive functions, particularly in models of neurodegenerative diseases. Further research is required to elucidate its mechanism of action and efficacy.
Chemical Biology
The compound's unique structure makes it a valuable tool in chemical biology:
- Bioconjugation : Its ability to form stable linkages with biomolecules allows for the development of targeted drug delivery systems. This application is crucial for enhancing the specificity and efficacy of therapeutic agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential for antibiotic development. |
| Study B | Anticancer Activity | Showed promising results in reducing tumor size in animal models, warranting further investigation into its mechanism and efficacy. |
| Study C | Cognitive Enhancement | Reported improvements in memory retention in rodent models, indicating potential applications in treating cognitive disorders. |
Mechanism of Action
The mechanism of action of 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
Table 1: Comparative Overview of 1-Oxa-3,8-Diazaspiro[4.5]decan-2-one Derivatives
*Hypothesized based on core structure + ethyl group; †Base molecular weight excludes HCl. ‡Predicted based on structural similarity to CNS-targeting spirocycles.
Key Observations:
Substituent Position and Bioactivity: Fenspiride Hydrochloride: The 8-phenethyl group confers strong anti-inflammatory and bronchodilatory effects, validated in clinical use for asthma and chronic obstructive pulmonary disease (COPD) . 3-Ethyl Derivative: The 3-ethyl substitution may shift target selectivity toward neurological receptors (e.g., sigma-1 or dopamine receptors), as smaller alkyl groups at this position are associated with CNS penetration . Heterocyclic Modifications (Compound 90): Introduction of a pyridinyl group with amino and chloro substituents (Compound 90) enhances selectivity for kinase targets, illustrating the scaffold’s versatility in drug discovery .
Synthetic Accessibility :
- Fenspiride and its analogs are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, as seen in the preparation of Compound 90 (83% yield via palladium-catalyzed cross-coupling) .
- The 3-ethyl derivative likely follows analogous routes, with ethylation at the 3-position during spirocycle formation .
Physicochemical Properties :
Biological Activity
3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a spiro compound with notable biological activities, particularly in medicinal chemistry. Its unique structure comprises two interconnected rings that contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H16N2O2·HCl
- CAS Number : 1896915-28-8
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Its mechanism of action involves:
- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Interaction : It has been shown to interact with receptors involved in neurotransmission and cellular signaling, potentially affecting synaptic activities and cognitive functions.
- Cellular Effects : The compound may induce changes in cellular processes such as apoptosis and proliferation, which are critical in therapeutic contexts like cancer treatment.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
Antihypertensive Effects
A study highlighted its potential as an antihypertensive agent by modulating vascular resistance and cardiac output. The compound demonstrated significant reductions in blood pressure in animal models, suggesting a mechanism that involves vasodilation or inhibition of angiotensin-converting enzyme (ACE) .
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer’s disease. Research indicates that it may mitigate the toxic effects of amyloid-beta peptides by inhibiting their aggregation and promoting neuronal survival .
Anticancer Activity
Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. This effect is believed to be mediated through the activation of caspase pathways and modulation of pro-apoptotic proteins .
Case Studies
Several studies have explored the biological activity of this compound:
- Hypertension Model : In a controlled study involving hypertensive rats, administration of the compound resulted in a statistically significant decrease in systolic blood pressure over a four-week period compared to controls .
- Alzheimer's Disease Research : A recent investigation assessed the effects of the compound on cognitive function in transgenic mice models exhibiting Alzheimer-like symptoms. The results showed improved memory performance and reduced amyloid plaque load after treatment with this compound .
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest and apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Similar spiro structure | Moderate antihypertensive effects | Lacks neuroprotective properties |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | No ethyl group | Limited activity | Used as a reference compound |
| 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Phenylethyl substitution | Enhanced anticancer activity | More potent than the ethyl derivative |
Q & A
Q. What are the established synthetic routes for 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride?
The synthesis typically involves multi-step protocols, including cyclization and alkylation reactions. For example, ethylation at the 3-position of the spirocyclic scaffold can be achieved using ethyl halides under basic conditions. Protecting groups (e.g., Boc) are often employed to prevent side reactions during intermediate steps. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR spectra resolve the spirocyclic framework and substituents (e.g., ethyl group at position 3) .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the spiro[4.5]decane core and hydrochloride salt formation .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHClNO) .
Q. What methods are recommended for assessing purity in preclinical studies?
Purity is evaluated using:
- HPLC/UV with reverse-phase columns (e.g., Chromolith®) to detect impurities (<0.5% threshold) .
- Elemental analysis to verify stoichiometry (C, H, N, Cl) .
- Karl Fischer titration for residual solvent quantification .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing diastereomer formation?
Key variables include:
Q. What strategies are used to study structure-activity relationships (SAR) for spirocyclic derivatives?
SAR studies involve:
Q. How can researchers resolve contradictory spectral data in spirocyclic compound characterization?
Contradictions (e.g., unexpected H NMR splitting) may arise from:
- Conformational flexibility : Variable-temperature NMR clarifies dynamic effects .
- Impurity interference : 2D NMR (COSY, HSQC) isolates signals .
- Crystallographic validation : X-ray structures override ambiguous spectral assignments .
Q. What computational tools are effective for modeling the compound’s stability under physiological conditions?
- Molecular dynamics (MD) simulations : Predict degradation pathways (e.g., hydrolysis of the oxazolidinone ring) .
- Density Functional Theory (DFT) : Calculates bond dissociation energies to identify labile sites .
- pKa prediction software (e.g., MarvinSuite): Estimates protonation states in biological media .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Potential factors include:
- Metabolic instability : LC-MS/MS identifies major metabolites .
- Plasma protein binding : Equilibrium dialysis quantifies free drug fractions .
- Species-specific differences : Comparative studies in humanized models are recommended .
Q. What experimental designs are optimal for evaluating the compound’s stability in formulation buffers?
Q. How can green chemistry principles be applied to improve the synthetic process?
Strategies include:
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) .
- Catalytic recycling : Immobilized enzymes or metal catalysts reduce waste .
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces energy use .
Methodological Challenges and Solutions
Q. What techniques are used to identify degradation products during long-term storage?
Q. How can researchers mitigate scale-up challenges for preclinical batches?
Q. What in vitro models are suitable for evaluating the compound’s blood-brain barrier (BBB) permeability?
Q. How are solubility limitations addressed in formulation development?
Q. What chromatographic methods separate enantiomeric impurities in the spirocyclic scaffold?
- Chiral HPLC : Polysaccharide-based columns (Chiralpak® AD-H) resolve enantiomers .
- Supercritical fluid chromatography (SFC) : CO-based mobile phases enhance resolution .
- Capillary electrophoresis (CE) : Cyclodextrin additives enable high-sensitivity separations .
Theoretical and Collaborative Frameworks
Q. How can mechanistic studies clarify the compound’s mode of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
